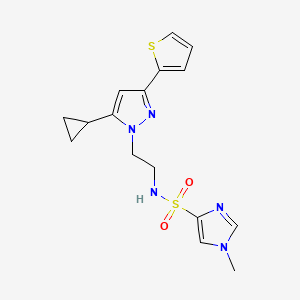

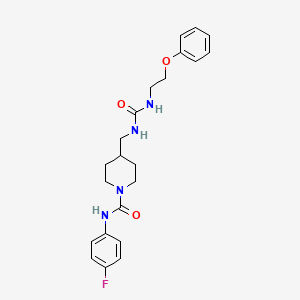

![molecular formula C21H18N6O3S2 B2516726 N-(4-氨基-2-((2-((6-甲基苯并[d]噻唑-2-基)氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)苯甲酰胺 CAS No. 872596-94-6](/img/structure/B2516726.png)

N-(4-氨基-2-((2-((6-甲基苯并[d]噻唑-2-基)氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide" is a complex molecule that appears to be related to a family of compounds with potential biological activities. The papers provided discuss various derivatives of thiazole and benzamide, which are known for their biological properties, including antiallergy and anticancer activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with acetophenone or chloroacetylbenzene, followed by treatment with thiourea and iodine to yield aminothiazoles. These are then condensed with ethyloxalyl chloride to produce thiazolyloxamates . Another approach for synthesizing benzamide derivatives with a thiadiazole scaffold involves Schiff's bases formation under microwave irradiation, which is a solvent-free method that enhances the efficiency of the synthesis process . A one-pot, multicomponent synthesis method has also been developed for (4-oxothiazolidine-2-ylidene)benzamide derivatives, utilizing unsymmetrical thioureas, various amines, and methyl bromoacetate .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. Single-crystal X-ray analysis is also employed to determine the crystal structures of the new compounds . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their ability to form stable structures with potential biological activities. The formation of Schiff's bases is a key reaction in creating the desired benzamide derivatives with a thiadiazole scaffold . The multicomponent reactions used to synthesize (4-oxothiazolidine-2-ylidene)benzamide derivatives indicate the versatility of the chemical reactions that can be employed to create such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of thiazole and benzamide groups is indicative of potential biological activity, as seen in the antiallergy activity of the N-(4-substituted-thiazolyl)oxamic acid derivatives . The synthesized compounds' anticancer activity against various human cancer cell lines suggests that these molecules have significant biological relevance, and their properties are conducive to drug-like behavior . The ADMET properties predicted for the synthesized compounds indicate good oral drug-like behavior, which is crucial for the development of new pharmaceuticals .

科学研究应用

合成和生物活性

具有类似于指定化合物结构特征的化合物,例如苯并噻唑、嘧啶和苯甲酰胺,通常因其潜在的生物活性而合成。例如,苯并噻唑衍生物的研究表明它们在开发抗炎和镇痛剂中的用途,突出了此类结构在药物化学中的重要性 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。这表明可以探索该化合物是否有类似的药理特性。

杂环化合物合成

将噻唑和嘧啶环并入化合物是杂环化合物合成中的常见策略,由于其多样的生物活性,杂环化合物在药物开发中至关重要。研究已经证明了合成含有这些基序的杂环化合物的方法,提供了可能适用于合成 N-(4-氨基-2-((2-((6-甲基苯并[d]噻唑-2-基)氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)苯甲酰胺 (Vasylyev 等,1999) 的途径。

化学治疗研究

该化合物的结构复杂性表明具有化学治疗研究的潜力。已经合成并评估了具有类似结构元素的化合物,以了解其抗癌活性,表明 N-(4-氨基-2-((2-((6-甲基苯并[d]噻唑-2-基)氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)苯甲酰胺 在此领域的可能应用。例如,已经发现某些苯并噻唑衍生物具有有希望的抗菌和抗癌特性,表明开发新治疗剂的潜在途径 (Palkar 等,2017)。

作用机制

Target of Action

The primary targets of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide interacts with its targets by inhibiting the activity of the COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of these inflammatory mediators, thereby alleviating inflammation .

Result of Action

The molecular and cellular effects of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation . This can result in relief from symptoms associated with conditions like arthritis and other inflammatory diseases .

安全和危害

未来方向

属性

IUPAC Name |

N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3S2/c1-11-7-8-13-14(9-11)32-21(23-13)24-15(28)10-31-20-26-17(22)16(19(30)27-20)25-18(29)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZCHWJNFHWMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

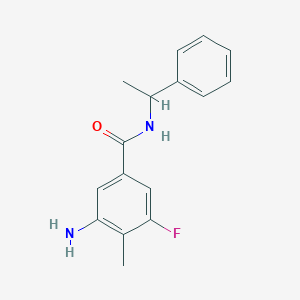

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516643.png)

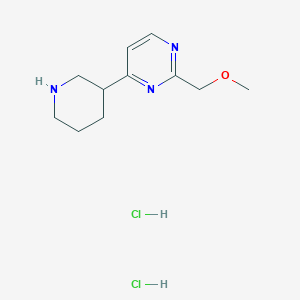

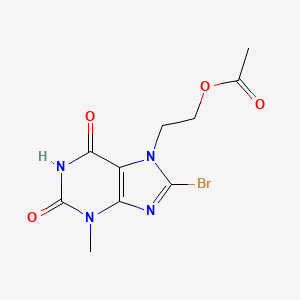

![2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2516648.png)

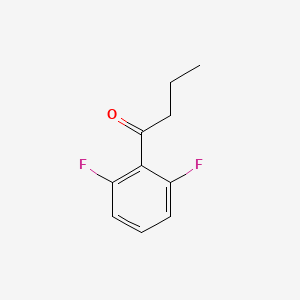

![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)

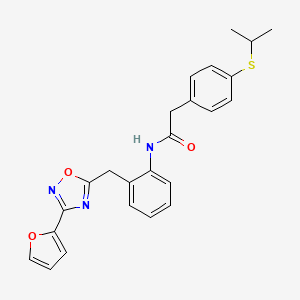

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)

![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)